(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol
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Description
“®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol” appears to be an organic compound based on its formula. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a key component of many important biomolecules like nucleotides.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring followed by the addition of the amino and chloro groups. The stereochemistry at the chiral center would need to be controlled to ensure the ®-configuration.Molecular Structure Analysis
The molecule contains a chiral center at the 1-position of the propan-2-ol group, which means it can exist in two different forms that are mirror images of each other (enantiomers). The ®-designation indicates the configuration of this chiral center.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. The amino groups might participate in acid-base reactions, and the chloro group could potentially be displaced in a nucleophilic substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar groups like the amino and hydroxyl groups would likely make the compound soluble in polar solvents.Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound would likely involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity.
Please note that this is a general analysis based on the structure of the compound and does not include specific information obtained from scientific literature or databases. For a more detailed and accurate analysis, please refer to relevant scientific literature or consult with a chemistry professional.
properties
IUPAC Name |
(2R)-1-[(5-amino-6-chloropyrimidin-4-yl)amino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-4(13)2-10-7-5(9)6(8)11-3-12-7/h3-4,13H,2,9H2,1H3,(H,10,11,12)/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJBPBYWEFCZSM-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C(=NC=N1)Cl)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC1=C(C(=NC=N1)Cl)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716463 |
Source
|
Record name | (2R)-1-[(5-Amino-6-chloropyrimidin-4-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol | |
CAS RN |
17435-30-2 |
Source
|
Record name | (2R)-1-[(5-Amino-6-chloropyrimidin-4-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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